molecular formula C9H13N5O B1484018 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol CAS No. 2098138-04-4

1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol

Cat. No.: B1484018
CAS No.: 2098138-04-4
M. Wt: 207.23 g/mol
InChI Key: WFCLCVQGPFWZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is a synthetic organic compound characterized by the presence of an azidoethyl group attached to a cyclobutyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol typically involves the alkylation of a pyrazole derivative with an azidoethyl reagent. One common method includes the reaction of 3-cyclobutyl-1H-pyrazol-5-ol with 2-azidoethyl-4-methyl benzenesulfonate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    CuAAC Reactions: Copper(I) catalysts, such as copper sulfate (CuSO4) and sodium ascorbate, are commonly used in aqueous or organic solvents.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.

    Oxidation Reactions: Potassium permanganate (KMnO4) in an alkaline medium is often employed.

Major Products:

    Triazoles: Formed via CuAAC reactions.

    Amines: Resulting from the reduction of the azido group.

    Ketones: Produced by the oxidation of the hydroxyl group.

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol largely depends on its chemical transformations:

Comparison with Similar Compounds

    1-(2-Azidoethyl)-1H-pyrazole: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-ol: Contains a methyl group instead of a cyclobutyl group, which may alter its physical and chemical properties.

Uniqueness: 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in chemical and biological applications .

Properties

IUPAC Name

2-(2-azidoethyl)-5-cyclobutyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c10-13-11-4-5-14-9(15)6-8(12-14)7-2-1-3-7/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCLCVQGPFWZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Reactant of Route 3
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.